1-Methylspermidine
Overview
Description
1-Methylspermidine, also known as alpha-mespd, belongs to the class of organic compounds known as dialkylamines . These are organic compounds containing a dialkylamine group, characterized by two alkyl groups bonded to the amino nitrogen . It has been shown to be essential for hair follicle (HF) growth .
Synthesis Analysis
1-Methylspermidine is a metabolically stable analog of Spermidine (Spd), the prototypic polyamine . It has been shown to be a metabolically stable compound, with a half-life of 90 hours .Molecular Structure Analysis
The 1-Methylspermidine molecule contains a total of 31 bond(s). There are 10 non-H bond(s), 7 rotatable bond(s), 2 primary amine(s) (aliphatic), and 1 secondary amine(s) (aliphatic) .Chemical Reactions Analysis
Spermidine, from which 1-Methylspermidine is derived, can be readily converted into other polyamines . This is particularly relevant for hair research, since different polyamines may exert diverse effects on hair growth .Physical And Chemical Properties Analysis
1-Methylspermidine is a metabolically stable compound, with a half-life of 90 hours . It is a dialkylamine, characterized by two alkyl groups bonded to the amino nitrogen .Mechanism of Action
1-Methylspermidine has been shown to prolong anagen and decrease cell apoptosis in hair follicles in culture after 6 days . It also reduced lactate dehydrogenase activity in the culture supernatant, a parameter of cell death and cell lysis . Some effects of 1-Methylspermidine may be mediated by anti-oxidative and anti-inflammatory effects .
Future Directions
1-Methylspermidine has shown promise in the treatment of inflammatory alopecias and inflammatory scalp diseases . Chemically modified derivatives of spermidine, from which 1-Methylspermidine is derived, hold great potential for prognostic, diagnostic, and therapeutic applications against various malignancies . Further studies are needed to evaluate its effects in specific different clinical settings .
properties
IUPAC Name |
1-N-(4-aminobutyl)butane-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H21N3/c1-8(10)4-7-11-6-3-2-5-9/h8,11H,2-7,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZSFTBARUSGJTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNCCCCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50929954 | |
Record name | N~1~-(4-Aminobutyl)butane-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50929954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylspermidine | |
CAS RN |
137946-02-2 | |
Record name | 1-Methylspermidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137946022 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N~1~-(4-Aminobutyl)butane-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50929954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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